4-Iodo-6-methylsulfanyl-pyrimidine is a chemical compound characterized by the molecular formula C6H7IN2S and a molecular weight of 266.11 g/mol. This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing nitrogen atoms. The presence of iodine and a methylthio group at specific positions on the pyrimidine ring contributes to its unique chemical properties and reactivity.
The compound can be synthesized through various methods, primarily involving the iodination of 6-methyl-2-(methylthio)pyrimidine. This process typically utilizes iodine in conjunction with oxidizing agents like hydrogen peroxide or sodium hypochlorite, often in organic solvents such as acetonitrile or dichloromethane under reflux conditions.
4-Iodo-6-methylsulfanyl-pyrimidine falls under the classification of heterocyclic compounds, specifically pyrimidines. Pyrimidines are significant in medicinal chemistry and are often utilized as building blocks for pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of 4-Iodo-6-methylsulfanyl-pyrimidine primarily involves the following steps:
The iodination can be conducted in solvents like acetonitrile or dichloromethane, where the reaction mixture is typically heated to reflux conditions for several hours. Continuous flow reactors may be employed in industrial settings for improved efficiency and consistency.
Key structural data includes:
4-Iodo-6-methylsulfanyl-pyrimidine participates in several types of chemical reactions:
The outcomes of these reactions depend heavily on the choice of reagents and reaction conditions, allowing for the synthesis of diverse derivatives with varied biological activities.
In biological contexts, 4-Iodo-6-methylsulfanyl-pyrimidine may function as an enzyme inhibitor. Its mechanism typically involves binding to the active site of target enzymes, thereby preventing substrate interaction. Common targets include kinases and proteases involved in cellular signaling pathways.
Research indicates that modifications to the compound's structure can significantly alter its inhibitory potency against specific enzymes, making it a valuable tool in drug discovery .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into its structural integrity and purity .
4-Iodo-6-methylsulfanyl-pyrimidine has several applications across various scientific fields:
This compound's unique properties make it a critical component in ongoing research aimed at developing new therapeutic agents and understanding biochemical processes.
4-Iodo-6-methylsulfanyl-pyrimidine (CAS: 89125-96-2) represents a strategically functionalized heterocyclic compound of significant interest in contemporary medicinal chemistry. Characterized by the molecular formula C₅H₅IN₂S and a molecular weight of 252.08 g/mol, this solid compound exhibits remarkable stability when stored under refrigeration (2-8°C) and inert atmosphere [3] [6]. Its structural architecture features two orthogonal reactive centers: the electron-deficient C4 position bearing iodine, highly amenable to metal-catalyzed cross-coupling reactions, and the methylthio (-SCH₃) group at C6, offering pathways for oxidation or nucleophilic displacement. This dual functionality establishes the molecule as a privileged scaffold for constructing complex pharmacophores, particularly in the development of targeted therapies against infectious diseases and cancer [2] [5]. The electron-withdrawing nitrogen atoms at positions 1 and 3 create electronic asymmetry across the ring system, thereby enhancing the reactivity of the C4 and C6 positions toward selective chemical transformations essential for rational drug design [4] [9].
The molecular architecture of 4-iodo-6-methylsulfanyl-pyrimidine provides exceptional versatility in drug discovery pipelines. Its synthetic utility is demonstrated in several key applications:
Nucleoside Analog Synthesis: The iodine at C4 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of alkynyl, vinyl, or aryl groups to mimic nucleobase structures. This approach has yielded thymidine monophosphate kinase (TMPKmt) inhibitors with potent antitubercular activity, exemplified by bicyclic nucleosides exhibiting Ki values as low as 3.5 μM against Mycobacterium tuberculosis H37Rv [2].
Targeted Covalent Inhibitors: The methylthio group undergoes regioselective oxidation to sulfoxide or sulfone derivatives, enhancing hydrogen-bonding capacity and providing electrophilic centers for Michael addition reactions. This chemical behavior underpins the development of covalent inhibitors targeting essential microbial enzymes, including dihydrofolate reductase (DHFR) and decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) [9].
Antibody-Drug Conjugate (ADC) Payloads: The orthogonal reactivity enables efficient conjugation to linker technologies. Auristatin derivatives containing pyrimidine cores, accessible from precursors like 4-iodo-6-methylsulfanyl-pyrimidine, demonstrate sub-nanomolar cytotoxicity (IC₅₀ values of 0.1-1 nM) and have been successfully incorporated into ADCs with drug-antibody ratios (DAR) of 3-8 [5].
Table 1: Key Physicochemical Properties of 4-Iodo-6-methylsulfanyl-pyrimidine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₅H₅IN₂S | Optimal size for cell permeability |
Molecular Weight | 252.08 g/mol | Compliant with Lipinski's rules |
LogP (Calculated) | 1.8031 | Balanced hydrophobicity for membrane transit |
Hydrogen Bond Acceptors | 3 | Facilitates target interactions |
Rotatable Bonds | 1 (SCH₃) | Conformational flexibility control |
TPSA (Topological PSA) | 25.78 Ų | Enhanced cellular uptake |
Storage Conditions | 2-8°C, inert atmosphere | Ensures synthetic utility and stability |
Positional isomerism within the pyrimidine ring profoundly influences biological activity profiles. Comparative analysis reveals that 4-iodo-6-methylsulfanyl-pyrimidine exhibits distinct physicochemical and pharmacological advantages over its isomers:
The synergistic interplay between the iodo and methylthio groups enables sequential modification strategies: initial Sonogashira or Suzuki-Miyaura coupling at C4, followed by nucleophilic displacement of the methylthio group with amines or thiols. This approach has generated libraries of 4,6-diaminopyrimidines and 4-aryl-6-alkoxypyrimidines with enhanced antimicrobial activities against drug-resistant strains [2] [9].
The development of 4-iodo-6-methylsulfanyl-pyrimidine reflects the strategic evolution of pyrimidine chemistry in addressing therapeutic challenges:
First-Generation Agents: Early pyrimidine therapeutics (1930s-1950s) focused on naturally occurring structures. Sulfadiazine, discovered in 1941, established the diaminopyrimidine motif as essential for dihydropteroate synthase (DHPS) inhibition. Trimethoprim (1956) later validated dihydrofolate reductase (DHFR) as a druggable target, achieving MIC values of 0.1-5 μg/mL against Gram-positive pathogens through selective binding to bacterial enzymes over human DHFR (selectivity index >5000) [9].
Rational Drug Design Era: The discovery that electron-withdrawing groups at C4 enhance microbial enzyme inhibition led to halogenated derivatives. Pyrimethamine (1952) demonstrated that 4-chloro substitution improved Plasmodium DHFR inhibition (IC₅₀ = 0.5 nM) but faced resistance issues. This prompted investigation into alternative halogens, with iodine offering superior leaving group capability for subsequent derivatization [9].
Modern Functionalization Approaches: Contemporary strategies leverage the differential reactivity of 4-iodo-6-methylsulfanyl-pyrimidine to address drug resistance:
Table 2: Evolution of Pyrimidine-Based Therapeutics Featuring Key Substituent Patterns
Therapeutic Era | Exemplar Drug | Substitution Pattern | Primary Target | Clinical Limitation |
---|---|---|---|---|
1940s | Sulfadiazine | 4-Amino, 6-(p-aminophenyl) | Dihydropteroate synthase | Spectrum limitations |
1950s-1960s | Trimethoprim | 2,4-Diamino, 5-(3,4,5-trimethoxybenzyl) | Dihydrofolate reductase | Resistance development |
1970s-1990s | Pyrimethamine | 2,4-Diamino, 5-(4-chlorophenyl) | Plasmodium DHFR | Resistance in malaria |
2000s-Present | TBA-7371 (Clinical) | 4-Azaindole-fused pyrimidine | Decaprenylphosphoryl-β-D-ribose-2'-epimerase | Complex synthesis |
Modern Design | Derivatives from 4-Iodo-6-methylsulfanyl | Variable 4-substituents, 6-amino/alkoxy | Multiple targets (TMPKmt, GyrB) | Optimizing pharmacokinetics |
The trajectory of pyrimidine-based drug development demonstrates a paradigm shift from minimally modified natural analogs to strategically functionalized synthetic derivatives. 4-Iodo-6-methylsulfanyl-pyrimidine exemplifies this evolution, serving as a chemical linchpin for generating structurally complex, target-specific agents against contemporary therapeutic challenges, particularly drug-resistant infections and oncology targets [2] [5] [9]. Its unique reactivity profile enables efficient access to molecular diversity that was synthetically challenging with earlier pyrimidine building blocks, positioning this scaffold at the forefront of modern medicinal chemistry innovations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: